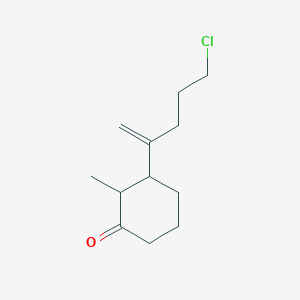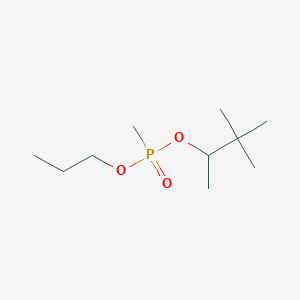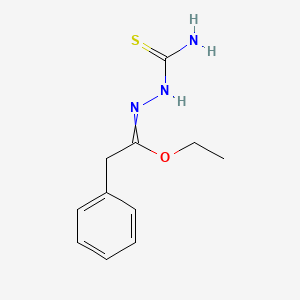
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- is a crown ether, a type of macrocyclic compound known for its ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes multiple oxygen and nitrogen atoms that can coordinate with metal ions, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as potassium, sodium, and calcium.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride or sodium nitrate in aqueous or organic solvents.
Substitution: Common reagents include nucleophiles like sodium azide or thiolates, often in polar aprotic solvents.
Major Products
Complexation: Produces metal-crown ether complexes.
Substitution: Yields substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Wirkmechanismus
The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- exerts its effects involves the coordination of its oxygen and nitrogen atoms with metal ions. This coordination stabilizes the metal ions and facilitates their transport or separation. The molecular targets include various metal cations, and the pathways involve complexation and ion exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Diaza-18-crown-6: Similar structure but lacks the phenylmethyl group.
Kryptofix 22: Another crown ether with a different arrangement of oxygen and nitrogen atoms.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar but with two benzyl groups instead of one.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- is unique due to its specific arrangement of oxygen and nitrogen atoms, which provides distinct coordination properties. The presence of the phenylmethyl group also enhances its solubility and stability in organic solvents, making it more versatile in various applications .
Eigenschaften
IUPAC Name |
7-benzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-2-4-19(5-3-1)18-21-8-12-24-16-14-22-10-6-20-7-11-23-15-17-25-13-9-21/h1-5,20H,6-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCITAITJXDNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441246 |
Source


|
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94605-71-7 |
Source


|
| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)





![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)



